N,N-diethyl-2-(3-nitrophenoxy)ethanamine;hydrochloride
Overview
Description
N,N-diethyl-2-(3-nitrophenoxy)ethanamine;hydrochloride: is an organic compound with the molecular formula C₁₂H₁₈ClNO₃ It is a derivative of ethanamine, featuring a nitrophenoxy group and diethyl substitutions on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(3-nitrophenoxy)ethanamine;hydrochloride typically involves the following steps:
Nitration of Phenol: Phenol is nitrated to produce 3-nitrophenol using a mixture of concentrated sulfuric acid and nitric acid.
Etherification: The 3-nitrophenol is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(3-nitrophenoxy)ethanol.
Amination: The 2-(3-nitrophenoxy)ethanol is then reacted with diethylamine in the presence of a dehydrating agent like thionyl chloride to yield N,N-diethyl-2-(3-nitrophenoxy)ethanamine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N,N-diethyl-2-(3-nitrophenoxy)ethanamine;hydrochloride can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl groups on the nitrogen can be substituted with other alkyl or aryl groups using alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Reduction: N,N-diethyl-2-(3-aminophenoxy)ethanamine.
Substitution: Various N-alkyl or N-aryl derivatives depending on the substituent used.
Scientific Research Applications
N,N-diethyl-2-(3-nitrophenoxy)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-nitrophenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the diethylamine moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- N,N-diethyl-2-(2-nitrophenoxy)ethanamine hydrochloride
- N,N-diethyl-2-(4-nitrophenoxy)ethanamine hydrochloride
- N,N-dimethyl-2-(3-nitrophenoxy)ethanamine hydrochloride
Comparison:
- N,N-diethyl-2-(3-nitrophenoxy)ethanamine;hydrochloride is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and interaction with biological targets.
- N,N-diethyl-2-(2-nitrophenoxy)ethanamine hydrochloride has the nitro group in the ortho position, which can lead to different steric and electronic effects.
- N,N-diethyl-2-(4-nitrophenoxy)ethanamine hydrochloride has the nitro group in the para position, potentially altering its binding affinity and selectivity.
- N,N-dimethyl-2-(3-nitrophenoxy)ethanamine hydrochloride differs in the substitution pattern on the nitrogen, which can affect its pharmacokinetic properties.
Properties
IUPAC Name |
N,N-diethyl-2-(3-nitrophenoxy)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-3-13(4-2)8-9-17-12-7-5-6-11(10-12)14(15)16;/h5-7,10H,3-4,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHGPERCAXLLIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC(=C1)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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